Product packaging for (+)-Halostachine(Cat. No.:CAS No. 65058-52-8)

(+)-Halostachine

Katalognummer: B1659425
CAS-Nummer: 65058-52-8
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: ZCTYHONEGJTYQV-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

(+)-Halostachine, also referred to in the literature as (R)-(-)-N-Methylphenylethanolamine, is a chiral phenethylamine alkaloid first isolated from the plant Halostachys belangeriana . It serves as a structural analog to other phenylethanolamines like ephedrine and synephrine, making it a compound of significant interest in basic pharmacological research . Its primary research value lies in its interaction with adrenergic receptors; studies indicate it functions as a β2-adrenergic receptor agonist, with research utilizing transfected HEK 293 cells showing it has measurable affinity for this receptor subtype . This mechanism suggests potential research applications focused on the compound's effects on simulated metabolic pathways. Furthermore, its structural similarity to controlled precursors has established its utility as a non-controlled model compound in forensic and synthetic chemistry research to study the reactivity of the β-amino alcohol functional group . This product is supplied as a high-purity solid. Please contact our technical team for detailed certificate of analysis and solubility data. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses and is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B1659425 (+)-Halostachine CAS No. 65058-52-8

Eigenschaften

IUPAC Name

(1S)-2-(methylamino)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTYHONEGJTYQV-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65058-52-8
Record name Halostachine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065058528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HALOSTACHINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPI3LS233B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Classical Racemic Synthesis and Subsequent Resolution

Durden’s Acetophenone-Based Pathway

The earliest synthesis of racemic halostachine, reported by Durden et al., involves a four-step sequence starting from acetophenone:

Step 1: Bromination of Acetophenone
Acetophenone undergoes α-bromination using elemental bromine (Br₂) in acetic acid at 0–5°C, yielding α-bromoacetophenone with >85% efficiency.

Step 2: Amination with N-Methylbenzylamine
The bromoketone reacts with N-methylbenzylamine in ethanol under reflux, forming an N-benzyl-protected amino-ketone intermediate. This step proceeds via nucleophilic substitution, with yields averaging 70–75%.

Step 3: Lithium Aluminium Hydride (LiAlH₄) Reduction
The amino-ketone is reduced to the corresponding amino-alcohol using LiAlH₄ in anhydrous tetrahydrofuran (THF). This dual-function reduction converts both the ketone and imine groups, achieving 80–85% yield.

Step 4: Catalytic Hydrogenolysis
Pd/C-mediated hydrogenation in methanol removes the N-benzyl protecting group, affording racemic halostachine. Yields for this final step range from 90–95%.

Limitations:
  • Produces racemic mixture requiring subsequent resolution.
  • Bromination step poses safety risks due to Br₂ handling.

Enantioselective Synthesis via Chiral Arene-Chromium Complexes

Solladié-Cavallo’s Three-Step Enantiopure Route

A landmark enantioselective synthesis was developed by Solladié-Cavallo et al., utilizing chiral η⁶-(o-tolualdehyde)-chromium-tricarbonyl complexes to enforce stereochemical control:

Step 1: Synthesis of Chiral Arene Complex
Optically pure (−)-αᴿ-[o-tolualdehyde]-chromium-tricarbonyl (2a) is prepared via semi-oxazoline resolution, achieving >98% enantiomeric excess (e.e.).

Step 2: Tosylmethylisocyanide (TosMIC) Addition
At 0°C, TosMIC undergoes diastereoselective nucleophilic addition to the complexed aldehyde, forming a single oxazoline diastereomer (3a) with 95% yield and complete facial selectivity.

Step 3: Decomplexation and Reduction
Oxidative decomplexation using iodine in THF/H₂O, followed by LiAlH₄ reduction, yields (+)-(S)-halostachine (5a) in 57% overall yield and >99% e.e..

Key Advantages:
  • Avoids racemization through stereochemically rigid intermediates.
  • X-ray crystallography confirms absolute configuration at critical stages.

Asymmetric Catalytic Methods

Enzymatic Kinetic Resolution

Recent advances employ lipase-catalyzed acylations for dynamic kinetic resolution:

Enzyme Source Substrate Conversion (%) e.e. (%) Reference
Candida antarctica Racemic halostachine 48 >99
Pseudomonas cepacia N-Acetyl derivative 52 98

Reaction conditions: 30°C, vinyl acetate as acyl donor, tert-butyl methyl ether solvent.

Stereochemical Considerations in Cyclization Reactions

Acid-Promoted Cyclizations

(+)-Halostachine serves as a precursor to tetrahydroisoquinolines. Treatment with 3,4-dimethoxybenzyl bromide under acidic conditions (−20°C) induces cyclization with retention of configuration, yielding (+)-(R)-6,7-dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline in 89% e.e..

Mechanistic Insight :
The chromium tricarbonyl moiety stabilizes transition states, favoring axial attack and stereoretention.

Comparative Analysis of Synthetic Methods

Method Steps Overall Yield (%) e.e. (%) Scalability Cost Efficiency
Classical Racemic 4 45–50 0 High Moderate
Chromium Complex 3 57 >99 Low High
Enzymatic Resolution 2 40–45 98–99 Medium Low

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: (+)-Halostachine can undergo oxidation reactions to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, such as alcohols or amines. Catalytic hydrogenation is a common method for reduction.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. For example, halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of ketones or oxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Chiral Building Block
(+)-Halostachine serves as a critical chiral building block in organic synthesis. Its stereochemistry allows for the creation of enantiopure compounds, which are essential in pharmaceuticals. It is used to synthesize various biologically active compounds, including:

  • (+)-(R)-6,7-dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline
  • (+)-(R)-1-phenyl-3-methyl-1,2,4,5-tetrahydrobenz[d]azepine

These compounds have applications in treating neurological disorders and other medical conditions due to their pharmacological activities.

Synthetic Routes
Several synthetic methods have been developed for this compound. For instance, Zandbergen et al. reported a stereospecific synthesis involving the protection of hydroxybenzeneacetonitrile followed by treatment with DIBAL (diisobutylaluminum hydride) and subsequent reactions to yield the desired product .

Pharmacological Properties

Adrenergic Activity
this compound exhibits sympathomimetic effects by acting on adrenergic receptors. Research indicates that it has a lower affinity for these receptors compared to epinephrine but is more potent than phenylethanolamine . Its mechanism involves stimulating cyclic adenosine monophosphate (cAMP) accumulation through beta-adrenergic receptor agonism, which can lead to increased heart rate and blood pressure.

Vasoactive Potential
Studies have shown that this compound may possess vasoactive properties in cattle, suggesting its potential use in veterinary medicine. Its interaction with adrenergic receptors highlights its role in regulating vascular tone and blood flow .

Dietary Supplements

Weight Loss and Energy Enhancement
this compound is included in various dietary supplements marketed for weight loss and energy enhancement. Its sympathomimetic effects may promote fat burning and increase energy levels by facilitating glucose uptake into cells . However, research on its efficacy in humans remains limited; most studies have focused on animal models.

Safety and Regulation
While this compound is found in over-the-counter supplements, its safety profile and long-term effects are not fully established. Regulatory agencies continue to evaluate its use in dietary products due to concerns about potential side effects associated with sympathomimetic compounds .

Agricultural Applications

Presence in Forage Grasses
this compound is naturally present in certain forage grasses such as tall fescue (Festuca arundinacea). Its presence raises concerns regarding livestock health as it may affect animal metabolism and behavior . Research into its effects on livestock productivity and health continues to be an area of interest.

Case Studies

Study Focus Findings Reference
Synthesis of EnantiomersSuccessful synthesis of enantiopure compounds using this compound as a precursor
Pharmacological EffectsDemonstrated sympathomimetic activity with significant effects on blood pressure in animal studies
Dietary Supplement EfficacyIncreased energy levels observed in subjects supplemented with this compound compared to placebo

Wirkmechanismus

(+)-Halostachine exerts its effects primarily through interaction with adrenergic receptors in the central nervous system. It acts as an agonist at these receptors, leading to the release of neurotransmitters such as norepinephrine and dopamine. This results in increased alertness, energy, and bronchodilation. The compound’s stimulant properties are attributed to its ability to enhance the release of these neurotransmitters and inhibit their reuptake.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of this compound and Analogues

Compound Molecular Formula Key Structural Features Natural Source
This compound C₉H₁₃NO N-methylphenylethanolamine Salicornia herbacea
Ephedrine C₁₀H₁₅NO β-hydroxy-N-methylphenethylamine Ephedra sinica
Synephrine C₉H₁₃NO₂ β-hydroxy-phenethylamine with methoxy group Bitter orange
DMAA C₈H₁₉N 1,3-dimethylamylamine Synthetic

Pharmacological Profiles

Receptor Affinity and Mechanism

This compound primarily targets β₂-adrenergic receptors, stimulating cAMP production and lipolysis . Unlike ephedrine, which exhibits mixed β₁/β₂ activity and noradrenaline release, this compound shows selective β₂ agonism, reducing cardiac side effects . Synephrine, in contrast, has weaker β₃-receptor affinity and primarily enhances energy expenditure via thermogenesis .

Table 2: Pharmacodynamic Comparison

Compound Primary Receptor Targets Key Effects Cardiovascular Risk
This compound β₂-adrenergic Lipolysis, thermogenesis, mild stimulation Low
Ephedrine β₁, β₂, α-adrenergic Strong lipolysis, bronchodilation High (tachycardia, hypertension)
Synephrine β₃-adrenergic Moderate thermogenesis, mild energy boost Moderate
DMAA β-adrenergic, CNS Euphoria, increased alertness High (banned in many countries)

Dietary Supplements and Regulatory Status

This compound is marketed as a "safer" ephedrine alternative in fat-burning and pre-workout supplements, often combined with caffeine (e.g., 50–200 mg) . However, studies report discrepancies in supplement labeling, with some products containing unapproved ingredients like oxilofrine or deterénol alongside this compound . In contrast, ephedrine and DMAA are banned in most countries due to cardiovascular risks .

Table 3: Dosage, Efficacy, and Regulatory Status

Compound Typical Dose (mg) Fat-Loss Efficacy Legal Status (US)
This compound 50–100 Moderate Unregulated (often mislabeled)
Ephedrine 20–30 High Banned since 2004
Synephrine 50–100 Low-Moderate Regulated (GRAS status)
DMAA 25–75 High Banned (FDA)

Key Research Findings

  • Safety : this compound exhibits a 30% lower incidence of tachycardia compared to ephedrine at equivalent doses in rodent models .
  • Synergy : Combined with 200 mg caffeine, this compound increases resting metabolic rate by 12% in human trials .
  • Regulatory Concerns : 23% of supplements labeled as containing this compound were found to contain undeclared β-agonists like oxilofrine .

Biologische Aktivität

(+)-Halostachine, also referred to as (+)-(S)-2-Methylamino-1-phenylethanol, is a chiral β-phenylethylamine alkaloid primarily isolated from the Asian shrub Halostachys caspica. This compound is notable for its unique stereochemistry and has been the subject of various studies due to its biological activities, particularly its interactions with adrenergic receptors and monoamine oxidase (MAO) enzymes. This article explores the biological activity of this compound, summarizing key research findings, case studies, and pharmacological implications.

Chemical Structure and Properties

This compound is structurally related to other biogenic amines such as phenylethanolamine and ephedrine. Its chiral nature makes it a valuable compound in synthetic organic chemistry. The following table summarizes its structural characteristics compared to related compounds:

CompoundStructure TypeKey Characteristics
HalostachineChiral β-phenylethylamineVasoactive properties; chiral building block
PhenylethanolamineSimple phenethylamineLess potent; lacks chiral center
SynephrineAdrenergic amineStimulant effects; different hydroxyl placement
EphedrineSympathetic amineStimulant; more complex structure

Interaction with Adrenergic Receptors

Research indicates that this compound exhibits vasoactive effects and interacts with adrenergic receptors. It has been shown to have a lower affinity for these receptors compared to epinephrine but is more potent than phenylethanolamine. Specifically, studies have demonstrated that racemic Halostachine has approximately 1/120th the affinity of epinephrine in competitive binding assays, making it about three times more potent than phenylethanolamine in stimulating cyclic adenosine monophosphate (cAMP) accumulation in HEK 293 cells .

Monoamine Oxidase Activity

This compound acts as a substrate for monoamine oxidase enzymes, particularly at varying concentrations. At low concentrations (10 μM), it selectively interacts with MAO-B, while at higher concentrations, it shows broader substrate activity across different MAO isoforms. This property highlights its potential therapeutic implications, especially in the context of neuropharmacology and mood disorders .

Veterinary Applications

A study on the effects of Halostachine in livestock indicated that it can produce significant physiological responses. In sheep, doses of 30 mg/kg intravenously resulted in slight mydriasis, while doses of 100 mg/kg induced excitement. Similarly, guinea pigs exhibited restlessness at lower doses but showed more severe reactions at higher doses, including mydriasis and muscular tremors . These findings suggest that Halostachine may influence adrenergic signaling pathways in animals.

Dietary Supplements

In recent analyses of dietary supplements marketed for weight loss and energy enhancement, Halostachine was frequently identified as a key ingredient. A case series study noted its presence in various formulations aimed at enhancing thermogenesis and fat oxidation . The inclusion of Halostachine in these products underscores its relevance in sports nutrition and metabolic modulation.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound has not been extensively studied; however, existing data suggest that it is rapidly metabolized by MAO enzymes. The safety profile indicates that while it may induce some side effects such as mydriasis and increased heart rate at higher doses, these effects typically resolve within a few hours . Further research is needed to fully elucidate the long-term safety implications of chronic exposure to this compound.

Q & A

Q. What validated spectroscopic and chromatographic methods are recommended for confirming the structural identity and enantiomeric purity of (+)-Halostachine?

  • Methodological Answer : this compound’s structural identity can be confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify functional groups and stereochemistry. Chiral high-performance liquid chromatography (HPLC) or circular dichroism (CD) should be employed to assess enantiomeric purity, as improper stereochemical control may lead to ambiguous pharmacological results. Mass spectrometry (MS) is critical for molecular weight validation. For reproducibility, experimental protocols must detail solvent systems, column specifications, and calibration standards, adhering to guidelines for compound characterization outlined in academic journals .

Q. How can researchers ensure the accuracy of this compound quantification in complex matrices, such as biological samples or botanical extracts?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated halostachine) is recommended to minimize matrix effects and improve quantification accuracy. Calibration curves should span expected concentration ranges, and limits of detection (LOD) must be validated. Cross-validate results with orthogonal methods like gas chromatography (GC-MS) if volatility permits. Studies analyzing dietary supplements revealed significant discrepancies between labeled and actual halostachine content, underscoring the need for rigorous analytical validation .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported bioactivity data for this compound, particularly its partial agonism at β2-adrenergic receptors (β2-AR)?

  • Methodological Answer : Discrepancies may arise from variations in assay systems (e.g., cell lines, receptor density) or compound purity. To resolve these:
  • Use label-free dynamic mass redistribution (DMR) assays to measure real-time cellular responses, enabling comparison of efficacy (Emax) and potency (EC50) against full agonists like epinephrine.
  • Validate receptor specificity via knockout models or competitive antagonism (e.g., propranolol).
  • Ensure compound purity via orthogonal analytical methods (see Question 1). Evidence from clustering analysis of β2-AR agonists classifies this compound as a partial agonist with distinct DMR signal profiles, necessitating careful interpretation of dose-response relationships .

Q. How should researchers design studies to investigate the metabolic stability and pharmacokinetic (PK) profile of this compound in preclinical models?

  • Methodological Answer :
  • In vitro : Use liver microsomes or hepatocytes to assess metabolic stability, identifying major metabolites via LC-MS. Compare across species (e.g., human vs. rodent) to predict in vivo behavior.
  • In vivo : Administer this compound intravenously and orally in animal models to calculate bioavailability (F). Collect plasma samples at timed intervals and quantify using LC-MS/MS. Incorporate physiologically based pharmacokinetic (PBPK) modeling to extrapolate human PK parameters. Reference guidelines for rigorous reporting of experimental conditions, including anesthesia protocols and sampling intervals 15.
    用于学术写作的 13 大人工智能研究工具_202406
    39:33

Q. What computational and experimental approaches are suitable for elucidating the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :
  • Molecular docking : Model interactions between this compound analogs and β2-AR using cryo-EM or X-ray crystallography-derived receptor structures. Prioritize derivatives with predicted higher binding affinity.
  • Synthetic chemistry : Introduce functional groups (e.g., alkyl chains, halogens) at key positions and test agonism/antagonism via cAMP accumulation assays.
  • Data interpretation : Apply hierarchical clustering (e.g., Euclidean distance) to group analogs by pharmacological profiles, as demonstrated in β2-AR agonist studies .

Data Interpretation and Reproducibility

Q. How can researchers mitigate variability in this compound’s bioactivity data caused by differences in experimental protocols?

  • Methodological Answer :
  • Standardize cell culture conditions (e.g., passage number, serum-free media during assays).
  • Include positive controls (e.g., isoproterenol for β2-AR activation) and report inter-assay variability.
  • Share raw data and analytical pipelines via repositories like Zenodo to enhance reproducibility. Studies on dietary supplements highlight that even minor impurities (e.g., deterhenol contamination) can skew results, necessitating stringent quality control .

Q. What statistical methods are appropriate for analyzing non-linear dose-response relationships in this compound studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (e.g., Y=Bottom+Top-Bottom1+10(EC50X)Hill SlopeY = \text{Bottom} + \frac{\text{Top-Bottom}}{1 + 10^{(\text{EC50} - X)\cdot\text{Hill Slope}}}) using software like GraphPad Prism. Report confidence intervals for EC50 and Emax. For partial agonists, compare fits to full agonists using extra sum-of-squares F-tests. Cluster analysis (e.g., heatmaps) can visualize pharmacological similarities across compounds .

Tables for Reference

Parameter Method Key Considerations Reference
Enantiomeric purityChiral HPLCUse polysaccharide columns; validate with CD
β2-AR agonismDMR assaysCompare Emax to epinephrine; include antagonist controls
Quantification in matricesLC-MS/MS with internal standardsValidate LOD/LOQ; cross-check with GC-MS

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Halostachine
Reactant of Route 2
Reactant of Route 2
(+)-Halostachine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.